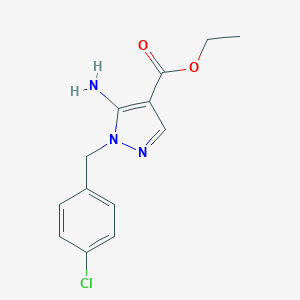

ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of a related compound, 5-fluoro-3-phenyl-1H-indole-2-carboxylate, involved an initial reaction of p-fluoro aniline with NaNO2 to form a diazonium salt, which was then combined with ethyl-2-benzyl-3-oxobutanoate and refluxed in concentrated HCl .Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is synthesized through various chemical reactions and is analyzed for its structural properties using techniques like X-ray diffraction. For instance, a compound with a similar structure, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was synthesized and its crystal structure was determined, showing potential for fungicidal and plant growth regulation activities (L. Minga, 2005).

Organic Synthesis and Chemical Reactivity

This compound is also used in the selective synthesis of other chemical compounds. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound with a similar backbone, undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting its role in the synthesis of novel chemical structures (P. S. Lebedˈ et al., 2012).

Potential Antimicrobial and Anticancer Activities

Research into novel pyrazole derivatives, including those derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, has shown promising antimicrobial and anticancer activities. Some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating the potential therapeutic applications of these derivatives (H. Hafez et al., 2016).

Fluorescent Properties and Potential Inhibitors

The compound has also been utilized in the synthesis of fluorescent molecules and potential inhibitors. Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, with a structure closely related to the compound of interest, was used to synthesize novel fluorescent molecules and potential monocotyledonous inhibitors, showcasing the compound's utility in developing new fluorescent probes and herbicides (Yan‐Chao Wu et al., 2006).

Auxin Activities and Agrochemical Potential

The synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia from pyrazole carboxylic acid derivatives has been explored. Although the auxin activities of these compounds were not high, some showed potential as antiblastics for wheat gemma, indicating their possible use in agricultural applications (A. Yue et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Ethyl 5-amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has been studied for its potential therapeutic applications . .

Mode of Action

It is known that the compound’s structure, which includes a 1,2,3-triazole ring, can engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, contributing to its potential bioactivity . The presence of unpaired electrons on the nitrogen atom in the triazole ring also enhances its biological spectrum .

Biochemical Pathways

Compounds with similar structures have been shown to have antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

An adme analysis of similar compounds indicated that they possess a favorable profile and can be considered as patient compliant .

Result of Action

Similar compounds have shown moderate to excellent activity against various microbial strains .

properties

IUPAC Name |

ethyl 5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-2-19-13(18)11-7-16-17(12(11)15)8-9-3-5-10(14)6-4-9/h3-7H,2,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJYQNIGQHYSHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165179 |

Source

|

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137278-71-8 |

Source

|

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137278-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

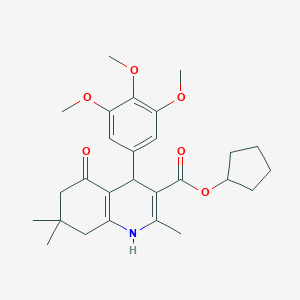

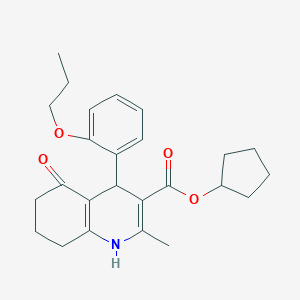

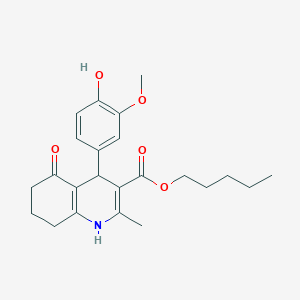

![2-Ethoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402098.png)

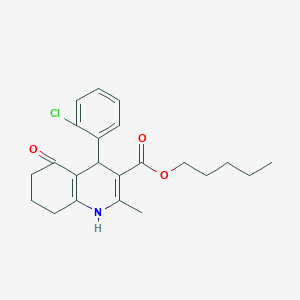

![Pentyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402106.png)

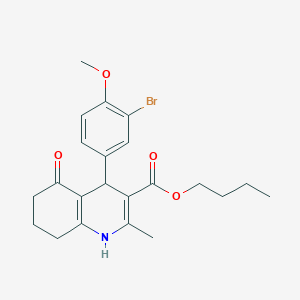

![Cyclohexyl 2-methyl-4-{3-(methyloxy)-4-[(phenylmethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402107.png)

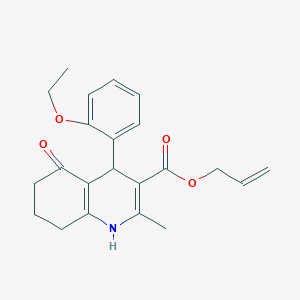

![Prop-2-enyl 2,7,7-trimethyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402116.png)

![Phenylmethyl 2,7,7-trimethyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B402119.png)